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Compound of Interest

Compound Name: Triphenyl phosphite

Cat. No.: B1681583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
triphenyl phosphite, a widely used organophosphorus compound. The information presented
herein is intended to serve as a valuable resource for researchers and professionals involved
in chemical synthesis, characterization, and drug development. This guide includes detailed
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with standardized experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the essential NMR, IR, and MS data for triphenyl phosphite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Triphenyl Phosphite

Chemical Shift (8) ppm Multiplicity Assignment

~7.20-7.40 Multiplet Aromatic Protons (CeH5s)

Note: The aromatic protons of the three phenyl groups overlap, resulting in a complex multiplet
in the specified region.
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Table 2: 13C NMR Spectroscopic Data for Triphenyl Phosphite

Chemical Shift (8) ppm Assighment
~121 Aromatic CH
~125 Aromatic CH
~129 Aromatic CH
~151 Aromatic C-O

Note: The chemical shifts for the aromatic carbons may show slight variations depending on
the solvent and experimental conditions.

Table 3: 3P NMR Spectroscopic Data for Triphenyl Phosphite

Chemical Shift (8) ppm Reference

~127 85% H3POa4

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Triphenyl Phosphite

Wavenumber (cm—?) Intensity Assignment

3050 - 3000 Medium Aromatic C-H Stretch

1590 Strong C=C Aromatic Ring Stretch
1490 Strong C=C Aromatic Ring Stretch
1190 Strong P-O-C Asymmetric Stretch
850 Strong P-O-C Symmetric Stretch

Aromatic C-H Out-of-Plane

750 - 690 Strong
Bend
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Mass Spectrometry (MS)

Table 5: Major Mass Spectrometry Fragments for Triphenyl Phosphite (Electron Ionization)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

m/z

310 ~100 [M]* (Molecular lon)
217 High [M - CeHsO]*

140 Medium [(CeHsO)P]*

94 High [CeHsOH]*

77 High [CeHs]+

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H and 3C NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 10-20 mg of triphenyl phosphite and
dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) within a clean, dry 5

mm NMR tube.[1][2][3] Ensure the sample is fully dissolved and the solution is
homogeneous.

e |nstrument Parameters:

o

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Nuclei: *H and 13C.

[¢]

Solvent; CDCls.

[¢]

o

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4]
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o Temperature: 298 K.

o 'H NMR Parameters:

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

o 13C NMR Parameters:

Pulse Program: Proton-decoupled.

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak
(CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

2.1.2. 3'P NMR Spectroscopy

o Sample Preparation: Prepare the sample as described for H and 3C NMR spectroscopy.

¢ |Instrument Parameters:

o Spectrometer: A spectrometer equipped with a phosphorus probe, operating at a
frequency corresponding to the *H field strength (e.g., 162 MHz for a 400 MHz
spectrometer).

o Nucleus: 3P.
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o Solvent: CDCls.
o Reference: External 85% phosphoric acid (Hz3POa4) at 0.00 ppm.[5]
o Temperature: 298 K.

o Parameters:

Pulse Program: Proton-decoupled.

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 5-10 seconds.

Number of Scans: 64-128.

o Data Processing: Process the data as described for *H and 3C NMR, referencing the
spectrum to the external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As triphenyl phosphite is a liquid at room temperature, the neat liquid
can be analyzed directly.[6] Place a single drop of the sample between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[7]

e |nstrument Parameters:

o Spectrometer: A Fourier-Transform Infrared Spectrometer.

[¢]

Accessory: Transmission.

[e]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

(¢]

Number of Scans: 16-32.

[¢]
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» Data Acquisition and Processing:
o Acquire a background spectrum of the clean, empty salt plates.
o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the triphenyl phosphite sample into the
mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-
MS system) if volatile.[8]

e |nstrument Parameters:

o lonization Mode: Electron lonization (El).

[¢]

Electron Energy: 70 eV.[9]

[e]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o

Scan Range: m/z 40-400.

[¢]

lon Source Temperature: 200-250 °C.

o Data Acquisition and Analysis: The instrument will record the mass-to-charge ratio (m/z) and
relative abundance of the ions produced. The resulting mass spectrum is then analyzed to
identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
compound like triphenyl phosphite.
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Spectroscopic Analysis Workflow for Triphenyl Phosphite
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Caption: Logical workflow for the spectroscopic analysis of triphenyl phosphite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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